4-Bromo-2,2-dimethylpent-4-en-1-ol
Description
4-Bromo-2,2-dimethylpent-4-en-1-ol is an aliphatic brominated alcohol with a molecular formula of C₇H₁₁BrO. Its structure features a pent-4-en-1-ol backbone substituted with a bromine atom at the 4-position and two methyl groups at the 2-position. The allylic bromine (adjacent to the double bond) and steric hindrance from the dimethyl groups significantly influence its chemical behavior. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where brominated alkenols serve as precursors for cross-coupling or elimination reactions .
Properties
IUPAC Name |
4-bromo-2,2-dimethylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)4-7(2,3)5-9/h9H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMWZIORWAMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-dimethylpent-4-en-1-ol typically involves the bromination of 2,2-dimethylpent-4-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2-dimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form a saturated compound using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 4-Bromo-2,2-dimethylpent-4-en-1-one.
Reduction: 4-Bromo-2,2-dimethylpentan-1-ol.
Substitution: 4-Hydroxy-2,2-dimethylpent-4-en-1-ol or 4-Amino-2,2-dimethylpent-4-en-1-ol.
Scientific Research Applications
4-Bromo-2,2-dimethylpent-4-en-1-ol is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Physical Properties Comparison
Hypothetical data based on structural trends:
| Compound Name | Molecular Weight | Boiling Point (°C, est.) | Water Solubility | LogP (Lipophilicity) |
|---|---|---|---|---|
| 4-Bromo-2,2-dimethylpent-4-en-1-ol | 193.08 | ~200 | Low | 2.5 |
| 4-Bromo-2-methylpent-4-en-1-ol | 179.03 | ~190 | Moderate | 2.0 |
| 4-Bromo-2,2-dimethylpentan-1-ol | 195.09 | ~210 | Low | 2.8 |
| 2-(4-Bromophenyl)-2-methylpropan-1-ol | 229.11 | ~250 | Insoluble | 3.2 |
Notes:
Reactivity Comparison
| Compound Name | SN2 Reactivity | E2 Reactivity | Acid Catalyzed Elimination |
|---|---|---|---|
| This compound | Moderate | High | High (allylic stabilization) |
| 4-Bromo-2-methylpent-4-en-1-ol | High | Moderate | Moderate |
| 4-Bromo-2,2-dimethylpentan-1-ol | Low | Low | Low |
| 2-(4-Bromophenyl)-2-methylpropan-1-ol | Very Low | Low | Negligible |
Key Findings :
- Allylic Bromine Effects : The allylic position in this compound facilitates elimination (E2) due to conjugation with the double bond, forming a stabilized transition state .
- Steric Hindrance : Dimethyl groups at the 2-position reduce SN2 reactivity compared to 4-Bromo-2-methylpent-4-en-1-ol.
- Aromatic vs. Aliphatic Bromides : Aromatic bromides (e.g., 2-(4-Bromophenyl)-...) exhibit negligible reactivity in SN2 due to strong C-Br bonds in aromatic systems .
Research Insights and Mechanistic Considerations
- Bromine Migration: In aromatic systems (e.g., bromomethoxybenzoic acids), bromine migrates during demethylation via debromination-rebromination mechanisms .
- Competitive Nitration/Bromination : In strongly deactivated aromatic compounds, bromination agents outperform nitration agents . For aliphatic systems like this compound, bromine’s electrophilicity is amplified by the electron-withdrawing effect of the adjacent double bond.
Biological Activity
4-Bromo-2,2-dimethylpent-4-en-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a hydroxyl group, which may influence its reactivity and interactions with biological systems. Despite limited specific biological data, related compounds have been studied for their pharmacological properties, suggesting possible applications in medicinal chemistry and material science.
The structure of this compound can be represented as follows:
Structure and Functional Groups
- Bromine Atom : Enhances electrophilic character.
- Hydroxyl Group : Contributes to hydrogen bonding and solubility in polar solvents.
- Double Bond : Provides sites for chemical reactions such as addition and substitution.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, potentially leading to biologically active derivatives.
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, while the double bond can be reduced to create saturated analogs. These transformations may alter the compound's biological properties.
Biological Activity
Although specific studies on the biological activity of this compound are scarce, compounds with similar structures have demonstrated various activities:
| Compound | Activity | References |
|---|---|---|
| 4-Chloro-2,2-dimethylpent-4-en-1-ol | Antimicrobial properties | |
| 2,2-Dimethylpentan-1-ol | Neuroprotective effects | |
| 4-Bromo-2,2-dimethylpentan-1-ol | Potential anti-inflammatory activity |
Antimicrobial Activity
Research on structurally similar compounds has shown that halogenated alcohols can exhibit antimicrobial properties. For instance, 4-chloro analogs have been tested against various bacterial strains, indicating that the presence of halogens may enhance activity against pathogens.
Neuroprotective Effects
Some derivatives of pentanols have been investigated for their neuroprotective effects in models of neurodegeneration. The presence of hydroxyl groups is often linked to increased solubility in neuronal membranes, facilitating protective mechanisms against oxidative stress.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a potential precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations allows for the development of novel drugs targeting specific biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
